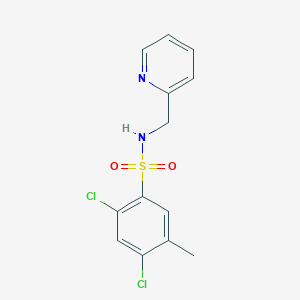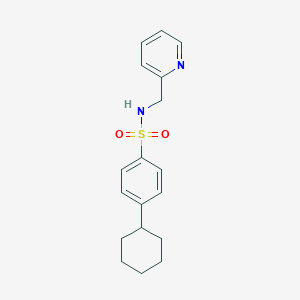
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and have been studied for their medicinal properties.
Uniqueness
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its specific structure, which combines the cyclohexyl, pyridin-2-ylmethyl, and benzenesulfonamide moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-cyclohexyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,20-14-17-8-4-5-13-19-17)18-11-9-16(10-12-18)15-6-2-1-3-7-15/h4-5,8-13,15,20H,1-3,6-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVCGVKXFJXZHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B497386.png)
![2-(2-oxo-1,3,4',5'-tetrahydrospiro[2H-indole-3,5'-[1,3,4]-oxadiazole]-2'-ylmethyl)-1,3-benzothiazole](/img/structure/B497387.png)
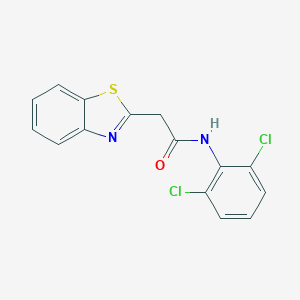
![4',9'-dimethoxy-6',7'-dihydrospiro(cyclohexane-1,7'-[5'H]-furo[3,2-g]chromene)-5'-one](/img/structure/B497389.png)
![4-Methoxyspiro[7H-furo[3,2-g][1]benzopyran-7,1'-cyclohexan]-5(6H)-one](/img/structure/B497391.png)
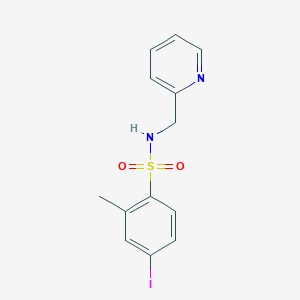
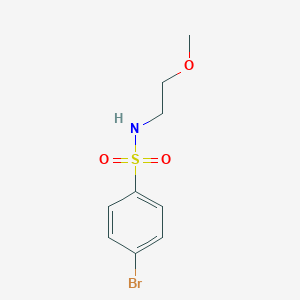

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)
![[(4-Bromonaphthyl)sulfonyl]benzylamine](/img/structure/B497405.png)

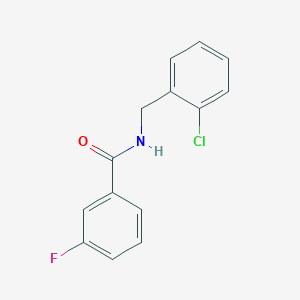
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)
